molecular formula C10H11BrO4 B2424558 2-(4-Bromo-3,5-dimethoxyphenyl)acetic acid CAS No. 1550060-43-9

2-(4-Bromo-3,5-dimethoxyphenyl)acetic acid

Cat. No. B2424558
CAS RN: 1550060-43-9
M. Wt: 275.098
InChI Key: UBFDUWADFLWCST-UHFFFAOYSA-N
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Description

2-(4-Bromo-3,5-dimethoxyphenyl)acetic acid, also known as Benzeneacetic acid, 4-bromo-3,5-dimethoxy-, has the molecular formula C10H11BrO4 and a molecular weight of 275.1 . It is a derivative of dimethoxybenzene .


Molecular Structure Analysis

The InChI code for 2-(4-Bromo-3,5-dimethoxyphenyl)acetic acid is 1S/C10H11BrO4/c1-14-8-5-7(11)9(15-2)3-6(8)4-10(12)13/h3,5H,4H2,1-2H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-(4-Bromo-3,5-dimethoxyphenyl)acetic acid is a solid . Other physical properties like density, freezing point, boiling point, and refractive index have been determined for similar compounds like (3,5-Dimethoxyphenyl)acetic acid .

Scientific Research Applications

Safety and Hazards

The compound is considered hazardous. It has been assigned the GHS07 pictogram, and the hazard codes H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound .

Mechanism of Action

Target of Action

The compound is a derivative of dimethoxybenzene , which is known to interact with various enzymes and receptors in the body

Mode of Action

It’s known that benzylic halides, which are structurally similar to this compound, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that the compound might interact with its targets through a similar mechanism.

Biochemical Pathways

It’s known that dimethoxyphenylacetic acid, a related compound, reacts with formaldehyde in the presence of acid to give an isochromanone . This suggests that the compound might be involved in similar biochemical reactions.

Pharmacokinetics

It’s known that the compound is soluble in water , which suggests that it might have good bioavailability.

Action Environment

The action of 2-(4-Bromo-3,5-dimethoxyphenyl)acetic acid can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. For instance, it’s known that the compound reacts with formaldehyde in the presence of acid , suggesting that acidic conditions might enhance its reactivity.

properties

IUPAC Name

2-(4-bromo-3,5-dimethoxyphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO4/c1-14-7-3-6(5-9(12)13)4-8(15-2)10(7)11/h3-4H,5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFDUWADFLWCST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1Br)OC)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-3,5-dimethoxyphenyl)acetic acid

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